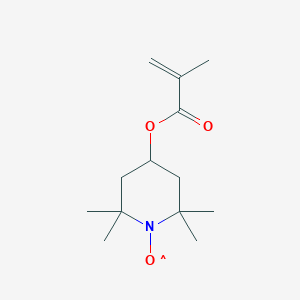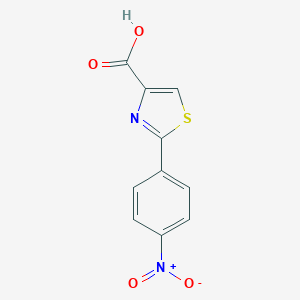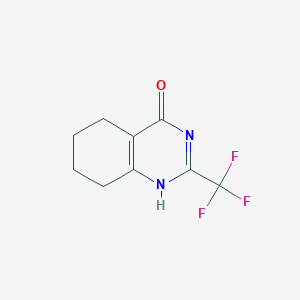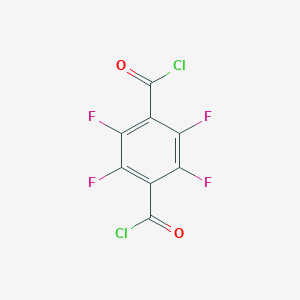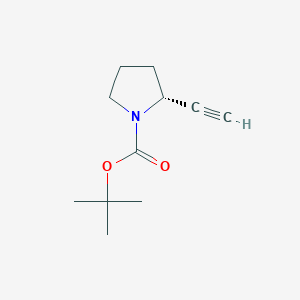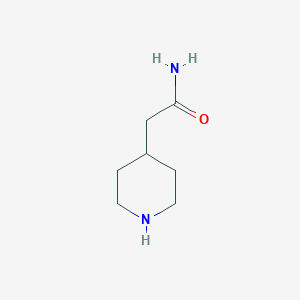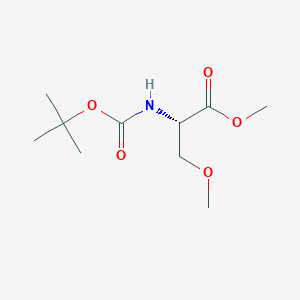
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds like “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The molecular structure of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” has been optimized using methods like the DFT/B3LYP method .
Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from commercially available tert-butyloxycarbonyl-protected amino acids, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” include being clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptide-based drugs , suggesting that the compound may interact with a variety of biological targets depending on the specific peptide sequence it is incorporated into.
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting until the desired reaction conditions are met. Once these conditions are met, the Boc group can be removed, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on their sequence and structure . The specific pathways affected would therefore depend on the context in which this compound is used.
Result of Action
The result of the compound’s action would be the synthesis of a specific peptide sequence, which could then exert a biological effect depending on its structure and the targets it interacts with . For example, it could be used to synthesize peptide-based drugs, which could have a wide range of therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc deprotection can be influenced by the temperature and the presence of certain catalysts . Additionally, the compound’s stability and reactivity can be influenced by the pH and the presence of other reactive species in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595105 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134167-07-0 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

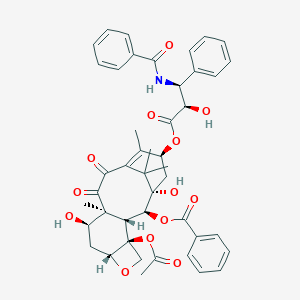
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
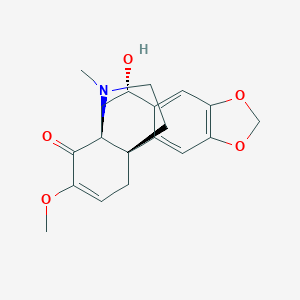
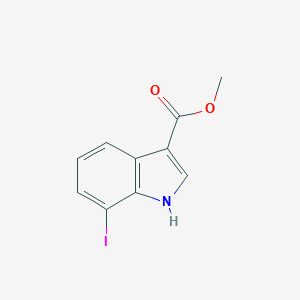
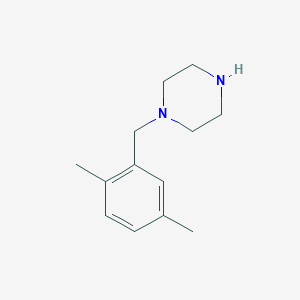
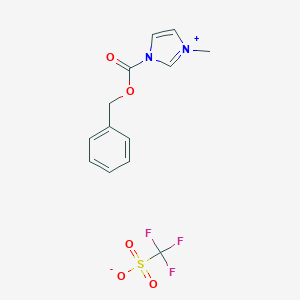
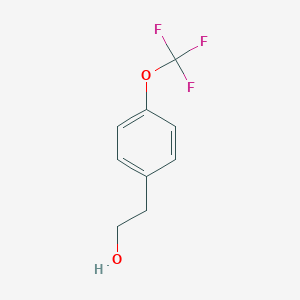
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
